2-benzyl-1,2,3,4-tetrahydronaphthalen-1-one
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Overview
Description
2-benzyl-1,2,3,4-tetrahydronaphthalen-1-one is an organic compound with the molecular formula C17H16O and a molecular weight of 236.31 g/mol . It is a derivative of naphthalene and is characterized by the presence of a benzyl group attached to the tetrahydronaphthalenone core. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-1,2,3,4-tetrahydronaphthalen-1-one typically involves the reaction of iodophenethylamines with phenylacetaldehydes to form aminonitriles, which are then subjected to further reactions to yield the desired product . The initial Strecker reaction is performed in the presence of sodium hydrogen sulfite, followed by treatment with isopropyl magnesium chloride to complete the synthesis .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those described for laboratory synthesis. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
2-benzyl-1,2,3,4-tetrahydronaphthalen-1-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to convert the compound into its corresponding oxidized forms.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
2-benzyl-1,2,3,4-tetrahydronaphthalen-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of 2-benzyl-1,2,3,4-tetrahydronaphthalen-1-one involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed that the compound exerts its effects by binding to certain enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
1-benzyl-1,2,3,4-tetrahydroisoquinoline: This compound shares a similar tetrahydronaphthalene core but differs in the position and nature of the substituents.
1,2,3,4-tetrahydronaphthalene: A simpler analog without the benzyl group, used in various chemical reactions and studies.
Uniqueness
2-benzyl-1,2,3,4-tetrahydronaphthalen-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzyl group enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
27019-08-5 |
---|---|
Molecular Formula |
C17H16O |
Molecular Weight |
236.3 |
Purity |
95 |
Origin of Product |
United States |
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